5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one
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Overview
Description
5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and methyl-substituted pyrimidine precursors with 4-phenylpiperazine and a thiol-containing reagent under controlled conditions. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and catalysts like sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Pharmacology: It is evaluated for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and exhibit neuroprotective and anti-inflammatory properties.
Imidazole Derivatives: Imidazole-containing compounds also show a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H26N4O2S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N4O2S/c1-18-21(16-19-8-4-2-5-9-19)23(30)26-24(25-18)31-17-22(29)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11H,12-17H2,1H3,(H,25,26,30) |
InChI Key |
MAQSWFDZEDUYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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